molecular formula C12H8Cl2 B571778 2,4'-Dichlorobiphenyl-d8 CAS No. 1219795-19-3

2,4'-Dichlorobiphenyl-d8

Cat. No.: B571778
CAS No.: 1219795-19-3
M. Wt: 231.145
InChI Key: UFNIBRDIUNVOMX-PGRXLJNUSA-N
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Description

2,4’-Dichlorobiphenyl-d8 is a deuterium-labeled derivative of 2,4’-Dichloro-1,1’-biphenyl. This compound is part of the polychlorinated biphenyls family, which are synthetic organic chemicals known for their stability and resistance to environmental degradation. The deuterium labeling is used primarily for research purposes, particularly in the study of pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dichlorobiphenyl-d8 involves the incorporation of deuterium into the biphenyl structure. One common method is the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of a copper catalyst. The reaction conditions typically include high temperatures and the use of solvents such as dimethylformamide .

Industrial Production Methods

Industrial production of 2,4’-Dichlorobiphenyl-d8 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4’-Dichlorobiphenyl-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while reduction can yield biphenyl derivatives with fewer chlorine atoms .

Scientific Research Applications

2,4’-Dichlorobiphenyl-d8 is widely used in scientific research due to its stability and deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4’-Dichlorobiphenyl-d8 involves its interaction with various molecular targets. The deuterium atoms can affect the compound’s pharmacokinetic and metabolic profiles by altering the rate of chemical reactions. This can lead to changes in the compound’s distribution, metabolism, and excretion in biological systems. The primary molecular targets include enzymes involved in oxidative and reductive metabolism, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4’-Dichlorobiphenyl-d8 lies in its deuterium labeling, which makes it particularly useful for research applications. The presence of deuterium atoms allows for the study of isotopic effects on chemical reactions and metabolic processes, providing valuable insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNIBRDIUNVOMX-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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